Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate

TrkA inhibitor Kinase assay ELISA

Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate (CAS 1379522-55-0) is a heterobifunctional small molecule (C12H18BrN5O2, MW 344.21) that integrates a 6-bromo-1,2,4-triazine core, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The compound is commercially available at purities of ≥95% to ≥98% and has been disclosed in patent literature as an intermediate in kinase inhibitor programs—most notably as Example 37 in a series of TrkA inhibitors (IC50 40.6 nM) —as well as in androgen receptor (AR) PROTAC degrader scaffolds.

Molecular Formula C12H18BrN5O2
Molecular Weight 344.21 g/mol
Cat. No. B11790150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate
Molecular FormulaC12H18BrN5O2
Molecular Weight344.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=N2)Br
InChIInChI=1S/C12H18BrN5O2/c1-12(2,3)20-11(19)18-6-4-17(5-7-18)10-14-8-9(13)15-16-10/h8H,4-7H2,1-3H3
InChIKeyDHOCCCGEDASDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(6-Bromo-1,2,4-Triazin-3-Yl)Piperazine-1-Carboxylate: A Boc-Protected Heterocyclic Building Block with Documented TrkA Kinase Activity


Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate (CAS 1379522-55-0) is a heterobifunctional small molecule (C12H18BrN5O2, MW 344.21) that integrates a 6-bromo-1,2,4-triazine core, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group . The compound is commercially available at purities of ≥95% to ≥98% and has been disclosed in patent literature as an intermediate in kinase inhibitor programs—most notably as Example 37 in a series of TrkA inhibitors (IC50 40.6 nM) [1]—as well as in androgen receptor (AR) PROTAC degrader scaffolds [2]. The 1,2,4-triazine regioisomer, the Boc-protected piperazine, and the C6 bromine each confer distinct synthetic and pharmacological properties that preclude straightforward substitution with close analogs.

Why Tert-Butyl 4-(6-Bromo-1,2,4-Triazin-3-Yl)Piperazine-1-Carboxylate Cannot Be Replaced by Generic 1,2,4-Triazine or Piperazine Analogs


The 1,2,4-triazine scaffold is inherently electron-deficient and exhibits a distinct reactivity profile compared to the more common 1,3,5-triazine isomers, enabling Pd-catalyzed cross-coupling at the C6 bromine position that is not equivalently accessible on 1,3,5-triazine analogs [1]. Simultaneously, the Boc-protected piperazine serves as an orthogonal protection strategy: the Boc group can be selectively removed (e.g., TFA or HCl) to unmask a nucleophilic secondary amine for further functionalization without perturbing the triazine bromine . In contrast, the unprotected analog 6-bromo-3-(piperazin-1-yl)-1,2,4-triazine (CAS 2060044-31-5) lacks this chemoselectivity, limiting its utility in sequential derivatization workflows. These structural features translate directly into differential biological activity—as demonstrated in a TrkA kinase assay where the target compound (Example 37) achieved an IC50 of 40.6 nM [2], while a close structural analog from the same patent series (Example 2) exhibited a more potent IC50 of 23.7 nM [3], underscoring that even subtle modifications within this chemotype produce quantifiable changes in target engagement.

Quantitative Differentiation Evidence for Tert-Butyl 4-(6-Bromo-1,2,4-Triazin-3-Yl)Piperazine-1-Carboxylate


TrkA Kinase Inhibition: Potency Quantified Against Comparator from the Same Patent Series

In an enzyme-linked immunosorbent assay (ELISA) assessing TrkA kinase inhibition at pH 7.5, the target compound (Example 37) achieved an IC50 of 40.6 nM [1]. Under identical assay conditions, Example 2 from the same patent (a close structural analog) exhibited an IC50 of 23.7 nM [2]. The 1.71-fold differential in potency demonstrates that the target compound occupies a defined region of the structure-activity landscape within this chemotype—neither the most nor least potent—making it a valuable benchmark intermediate for SAR exploration.

TrkA inhibitor Kinase assay ELISA IC50 Pain Oncology

Orthogonal Protection Strategy: Boc-Piperazine Enables Chemoselective Sequential Derivatization Not Possible with Unprotected Analog

The Boc group on the piperazine nitrogen serves as an acid-labile protecting group that can be removed under conditions (e.g., TFA/CH2Cl2 or 4N HCl/dioxane) that leave the C6 bromine intact . This orthogonal protection is absent in the direct deprotected analog 6-bromo-3-(piperazin-1-yl)-1,2,4-triazine (CAS 2060044-31-5) . No quantitative yield data for the deprotection of this specific substrate has been published; however, N-Boc-piperazine deprotection is a well-established transformation with typical yields exceeding 90% under standard conditions , providing a reliable basis for synthetic planning.

PROTAC Orthogonal protection Boc deprotection Sequential synthesis Chemoselectivity

6-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling: Reactivity Advantage Over De-Bromo and Chloro Analogs

The C6 bromine on the 1,2,4-triazine ring is a demonstrated competent leaving group for Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling C-C bond formation at this position [1]. Lee et al. have specifically reported the synthesis of 6-ethynyl-1,2,4-triazines from 6-bromo-1,2,4-triazines through Pd-catalyzed coupling, confirming the reactivity of this substitution pattern [2]. In contrast, the corresponding 6-chloro analog would exhibit lower oxidative addition rates with Pd(0) catalysts (C-Br bond dissociation energy ~285 kJ/mol vs. C-Cl ~327 kJ/mol), and the de-bromo analog would lack this derivatization handle entirely. This reactivity profile positions the 6-bromo substituent as an optimal balance of stability during storage and reactivity under catalytic conditions.

Suzuki-Miyaura coupling Pd-catalyzed C-C bond formation 6-Bromo-1,2,4-triazine Library synthesis

Purity Specification Differentiation: Higher Minimum Purity (NLT 98%) Available Compared to Standard 95% Grade

The compound is commercially available with differentiated purity specifications across vendors: MolCore offers a minimum purity of NLT 98% (HPLC) , while Bidepharm and AKSci specify a standard purity of 95%, with Bidepharm providing batch-specific QC documentation including NMR, HPLC, and GC . This 3-percentage-point difference in minimum purity specification may be relevant for applications sensitive to impurity profiles—such as biological assays where trace impurities can confound dose-response measurements, or in late-stage synthetic intermediates where cumulative impurity carryover can reduce final API purity below regulatory thresholds.

Purity specification Procurement Quality control NLT 98% HPLC NMR

Application Scenarios Where Tert-Butyl 4-(6-Bromo-1,2,4-Triazin-3-Yl)Piperazine-1-Carboxylate Provides Measurable Advantages


PROTAC Heterobifunctional Degrader Synthesis: Boc-Deprotection then Linker Conjugation

The compound's Boc-protected piperazine enables a convergent PROTAC synthesis strategy. Following Boc deprotection (TFA or HCl), the unmasked secondary amine can be directly conjugated to a linker-warhead moiety (e.g., an E3 ligase ligand such as a VHL or CRBN recruiter), while the 6-bromine remains available for subsequent functionalization or retains the AR-binding triazine core as disclosed in EP 4186904 [1]. This sequential chemoselectivity avoids the need for protecting group manipulation on the triazine ring and reduces synthetic step count relative to routes starting from unprotected piperazine analogs.

TrkA Kinase Inhibitor SAR Expansion Using the 40.6 nM Benchmark

As Example 37 in the US10011604 patent series, this compound establishes a defined IC50 benchmark of 40.6 nM against TrkA [2]. This potency places it within an addressable range for lead optimization: analogs with improved potency (e.g., Example 2 at 23.7 nM) and those with attenuated activity are both represented in the same series [3], enabling systematic SAR exploration. Procurement of this specific intermediate allows direct comparison to published data without the confounding variable of structural uncertainty.

Cross-Coupling Library Generation via C6 Bromine Derivatization

The 6-bromo substituent on the 1,2,4-triazine is a demonstrated substrate for Pd-catalyzed Suzuki-Miyaura cross-coupling [4], enabling parallel library synthesis at this position. While retaining the Boc-piperazine moiety, diverse aryl, heteroaryl, or alkenyl groups can be introduced via coupling with commercially available boronic acids or organotrifluoroborates. This modular approach supports hit-to-lead chemistry where the triazine C6 position is a vector for exploring target-binding interactions.

Orthogonal Protection for Multi-Step Medicinal Chemistry Campaigns

The simultaneous presence of an acid-labile Boc group (piperazine N) and a Pd-reactive C-Br bond (triazine C6) provides two orthogonal reactive handles on a single molecular scaffold. This enables sequential derivatization: the C6 position can be functionalized first via cross-coupling while the Boc group remains intact, followed by deprotection and subsequent N-functionalization—or vice versa. This dual-handle architecture supports efficient divergent synthesis and reduces the need for intermediate purification, making the compound a cost-effective choice for medicinal chemistry campaigns requiring scaffold diversification .

Quote Request

Request a Quote for Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.